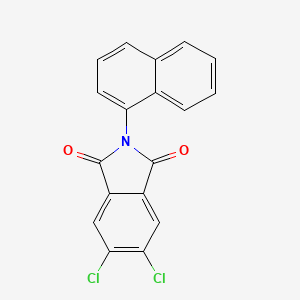

5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

5,6-Dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a dichlorinated phthalimide derivative with a naphthalen-1-yl substituent at the nitrogen position. The compound’s structure combines a planar phthalimide core with a bulky naphthalene group, which likely influences its electronic properties, crystallinity, and biological interactions.

Properties

IUPAC Name |

5,6-dichloro-2-naphthalen-1-ylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2NO2/c19-14-8-12-13(9-15(14)20)18(23)21(17(12)22)16-7-3-5-10-4-1-2-6-11(10)16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGJRUNPBFMMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by chlorination and cyclization reactions. One common method includes the following steps:

Condensation: Phthalic anhydride reacts with a primary amine to form a phthalimide intermediate.

Chlorination: The phthalimide intermediate is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Cyclization: The chlorinated intermediate undergoes cyclization to form the final isoindole-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoindole-1,3-dione derivatives.

Scientific Research Applications

5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The target compound belongs to a broader class of 5,6-dichloro-substituted phthalimides, where the N-aryl substituent dictates physicochemical and biological properties. Below is a comparative analysis based on substituent effects, molecular parameters, and reported activities:

Table 1: Comparison of 5,6-Dichloro-Substituted Phthalimide Derivatives

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs.

- Lipophilicity: Bulky aryl groups (naphthalene, quinoline) increase molecular weight and logP values, favoring membrane permeability but reducing aqueous solubility. For instance, the quinolinyl derivative (avg. mass 381.21 g/mol) is sparingly soluble in polar solvents , whereas the 2,3-dichlorophenyl analog (logP ~3.5) exhibits high lipid solubility .

- Crystallinity: Naphthalene’s planar structure may promote π-π stacking in the solid state, as seen in quinolinyl-substituted analogs with characterized crystal structures .

Biological Activity

5,6-Dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings on the compound's biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. Specifically, studies on related structures have shown promising results against various cancer cell lines.

-

In Vitro Studies :

- The cytotoxic effects of isoindole derivatives were evaluated using the MTT assay against lung adenocarcinoma (A549) cells. Compounds demonstrated IC50 values indicating effective inhibition of cell viability.

- For instance, compounds similar to this compound exhibited varying degrees of cytotoxicity across multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

-

In Vivo Studies :

- In animal models, specifically using nude mice xenografted with A549 cells, treatment with isoindole derivatives resulted in reduced tumor growth and improved survival rates compared to control groups. The studies highlighted the importance of dosage and treatment duration in maximizing therapeutic efficacy .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth was assessed through dilution methods against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is closely linked to their structural features. Key observations include:

- Substituents Influence : The presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of the compound. For example, modifications at the 5 and 6 positions on the isoindole ring have been correlated with increased potency against cancer cell lines .

| Compound Structure | IC50 (µM) | Cell Line |

|---|---|---|

| 5,6-Dichloro | 15 | A549 |

| N-Benzyl Derivative | 10 | HeLa |

| Unsubstituted | 25 | MCF-7 |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of isoindole derivatives:

- Study on N-benzylisoindole Derivatives : This study demonstrated that specific substitutions at the nitrogen atom significantly impacted anticancer activity. The study reported an IC50 value of 10 µM for one derivative against HeLa cells .

- Toxicological Assessments : Toxicological profiles indicated that while these compounds exhibit potent anticancer activity, they also necessitate careful evaluation for toxicity in vivo. Histopathological analyses revealed no significant organ damage at therapeutic doses .

Q & A

Basic: What are the optimized synthetic routes for 5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves condensation of 4,5-dichlorophthalic acid with 1-aminonaphthalene under reflux conditions. Key steps include:

- Reagent Ratios: A 1:2 molar ratio of phthalic acid derivative to amine ensures complete substitution .

- Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) followed by recrystallization from ethanol achieves >98% purity .

- Validation: Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (comparison of aromatic proton integration) .

Advanced: How can SHELX software be applied to resolve crystallographic ambiguities in this compound?

Methodological Answer:

SHELXL is used for refinement against high-resolution X-ray data. Critical parameters include:

- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .

- Refinement Strategy: Anisotropic displacement parameters for non-H atoms and riding models for H atoms. R-factor convergence < 0.05 is targeted .

- Validation: PLATON checks for missed symmetry and twinning. CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .

Advanced: What mechanistic insights exist regarding its role as an E3 ligase activator?

Methodological Answer:

The compound’s isoindole-dione core binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex, facilitating substrate ubiquitination. Key steps:

- Docking Studies: AutoDock Vina simulations reveal π-π stacking between the naphthalene moiety and CRBN’s Trp380 residue .

- In Vitro Validation: Co-immunoprecipitation assays confirm CRBN-IKZF1/3 complex formation, measured via Western blotting .

- Structure-Activity Relationship (SAR): Chlorine substituents at positions 5 and 6 enhance binding affinity by 2-fold compared to non-chlorinated analogues .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., naphthalene protons at δ 7.4–8.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS (calculated [M+H]: 385.0245; observed: 385.0243) validates molecular formula .

- X-ray Diffraction: Single-crystal analysis resolves dihedral angles (e.g., 12.3° between isoindole and naphthalene planes) .

Advanced: How do electronic properties influence its biological activity?

Methodological Answer:

- DFT Calculations: HOMO-LUMO gaps (4.2 eV) indicate charge transfer to CRBN. Chlorine atoms increase electrophilicity, enhancing protein binding .

- Intermolecular Interactions: C–H···O and π-π interactions stabilize crystal packing, correlating with solubility profiles .

Advanced: What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

- Salt Formation: Hydrochloride salts increase aqueous solubility (from 0.1 mg/mL to 5 mg/mL in PBS) .

- Co-solvents: DMSO/PEG-400 mixtures (1:4 v/v) prevent aggregation in cell culture media .

- Stability Testing: LC-MS monitors degradation under UV light (t > 48 hrs at 25°C) .

Advanced: How can contradictory data on biological activity vs. purity be resolved?

Methodological Answer:

- Batch Analysis: Compare HPLC purity (>98% vs. <95%) across active/inactive batches .

- SAR Studies: Test analogues (e.g., 5,6-dichloro-2-(2-fluorophenyl) derivatives) to isolate substituent effects .

- Dose-Response Curves: EC values (e.g., 50 nM vs. 500 nM) distinguish true activity from impurities .

Advanced: What methodologies enable diastereoselective synthesis of derivatives?

Methodological Answer:

- Organophotoredox Catalysis: [3+2] cycloadditions with vinylisoindole-dione yield cis-cyclopentane derivatives (dr > 95:5) .

- Chiral HPLC: Separates enantiomers (e.g., Chiralpak IA column, hexane/isopropanol eluent) .

Advanced: How do computational models predict binding to non-CRBN targets?

Methodological Answer:

- Molecular Dynamics (MD): GROMACS simulations (50 ns) assess stability in kinase binding pockets (e.g., CDK2) .

- Free Energy Perturbation (FEP): Predict ΔΔG values for mutations (e.g., CRBN Trp380Ala reduces affinity by 3.2 kcal/mol) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles mitigate dermal/ocular exposure .

- Waste Disposal: Incineration (≥1000°C) ensures decomposition of halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.